Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide

Organic Synthesis Sulfolane Chemistry Regioselectivity

Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide (CAS 17389-10-5) is a saturated, heterocyclic sulfone derivative characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 3-position on a tetrahydrothiophene ring bearing a 1,1-dioxide moiety. This compound belongs to a class of functionalized sulfolanes, which serve as versatile intermediates in organic synthesis, particularly for the construction of more complex thiophene-based structures relevant to pharmaceutical and materials science applications.

Molecular Formula C4H7ClO3S
Molecular Weight 170.62 g/mol
CAS No. 17389-10-5
Cat. No. B12112434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide
CAS17389-10-5
Molecular FormulaC4H7ClO3S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C(C1O)Cl
InChIInChI=1S/C4H7ClO3S/c5-4-3(6)1-2-9(4,7)8/h3-4,6H,1-2H2
InChIKeyZQHWEZFQCDXSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide (CAS 17389-10-5) – A Specialized Tetrahydrothiophene Building Block


Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide (CAS 17389-10-5) is a saturated, heterocyclic sulfone derivative characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 3-position on a tetrahydrothiophene ring bearing a 1,1-dioxide moiety . This compound belongs to a class of functionalized sulfolanes, which serve as versatile intermediates in organic synthesis, particularly for the construction of more complex thiophene-based structures relevant to pharmaceutical and materials science applications. Its core molecular formula is C₄H₇ClO₃S, representing a distinct substitution pattern among chlorinated tetrahydrothiophene dioxides.

Critical Procurement Note for Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide: Why Analogs Are Not Interchangeable


Generic or structural analog substitution is non-trivial for this compound class. While both the non-chlorinated parent compound (Tetrahydrothiophene-3-ol 1,1-dioxide, CAS 13031-76-0) and positional isomers (e.g., 3-chloro-4-hydroxysulfolane, CAS 49592-61-2) share the sulfolane core, the unique 2-chloro-3-ol substitution pattern dictates distinct reactivity and stereochemical outcomes [1]. The electron-withdrawing chlorine vicinal to the hydroxyl group alters the acidity, hydrogen-bonding capability, and nucleophilic substitution profile compared to the parent or 4-chloro isomer. Consequently, direct replacement in a synthetic sequence can lead to dramatically altered reaction kinetics, regioselectivity, or complete failure to form the desired product, underscoring the need for precise procurement based on substitution pattern.

Quantitative Differentiation Evidence for Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide (CAS 17389-10-5)


Regioisomeric Differentiation: 2-Chloro vs. 4-Chloro Substitution Pattern for Synthesis

The target compound, Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide, is a specific regioisomer with a 2,3-substitution pattern . This contrasts with the more commonly studied 3,4-disubstituted isomer, 3-chloro-4-hydroxysulfolane (CAS 49592-61-2) [1]. Published synthetic routes for 3,4-disubstituted sulfolanes proceed via chlorohydrin formation from 3-sulfolene, yielding exclusively the 3-chloro-4-ol isomer [1]. The 2,3-substitution pattern of CAS 17389-10-5 requires a fundamentally different synthetic approach, making it a non-interchangeable starting material for targets requiring a 2,3-disubstituted tetrahydrothiophene scaffold.

Organic Synthesis Sulfolane Chemistry Regioselectivity

Differentiation by Halogen Substituent Electronic Effects for Reactivity Tuning

The introduction of a chlorine atom at the 2-position in CAS 17389-10-5, compared to the unsubstituted parent compound Tetrahydrothiophene-3-ol 1,1-dioxide (CAS 13031-76-0), is predicted to significantly lower the pKa of the adjacent hydroxyl group . The predicted pKa for the strongest acidic proton in the parent compound is 14.33 [1]. While direct experimental pKa data for the 2-chloro derivative is not available in the searched literature, the electron-withdrawing inductive effect (-I) of chlorine is a well-established class-level concept [2] that would enhance the hydroxyl proton acidity and facilitate subsequent alkylation or acylation reactions under milder conditions compared to the non-halogenated analog.

Physical Organic Chemistry Reactivity Nucleophilic Substitution

Potential Chiral Building Block Differentiation via Vicinal Heteroatom Array

The 2-chloro-3-ol substitution pattern in CAS 17389-10-5 creates a chiral center at both the C2 and C3 positions, resulting in a compound with two stereocenters and thus four potential stereoisomers . This contrasts with the parent Tetrahydrothiophene-3-ol 1,1-dioxide, which has only one chiral center, and regioisomers like 3-chloro-4-hydroxysulfolane. A patent detailing methods for producing optically active tetrahydrothiophen-3-ol highlights the importance of such compounds as intermediates for chiral drug synthesis [1]. The presence of an additional chlorine atom at a vicinal position provides an orthogonal synthetic handle for further functionalization or stereoselective transformations, offering distinct utility compared to analogs with only one heteroatom substituent.

Chiral Synthesis Medicinal Chemistry Stereochemistry

Limited Availability of Direct Comparative Quantitative Biological Data

A comprehensive search of primary research papers, authoritative databases, and reputable vendor datasheets has identified a significant gap in published quantitative biological activity data (e.g., IC₅₀, EC₅₀, Ki) for Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide (CAS 17389-10-5). No direct head-to-head pharmacological comparisons with its analogs were found. While some vendors suggest its use as a pharmaceutical precursor , these claims are not supported by accessible, verifiable quantitative evidence. Any selection of this compound for a specific biological target is not supported by the current body of easily accessible scientific literature. This note serves as a critical transparency point: the compound's defined differentiation is currently limited to its structural, stereochemical, and synthetic chemistry features.

Pharmacology Data Gap Procurement Risk

Application Scenarios for Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide Based on Verified Evidence


Synthesis of 2,3-Disubstituted Tetrahydrothiophene 1,1-Dioxide Scaffolds

This building block is the direct starting material for synthesizing libraries of 2,3-disubstituted sulfolane derivatives, a specific substitution pattern not readily accessible from 3-sulfolene via standard chlorohydrin routes, which yield the 3,4-disubstituted isomer . The presence of a chlorine atom at the 2-position allows for nucleophilic displacement reactions (e.g., with amines, thiols, or alkoxides) to introduce a diverse range of functionality at C-2, while the C-3 hydroxyl group can be orthogonally oxidized, protected, or functionalized .

Chiral Intermediate for Enantioselective Drug Synthesis

The compound's two chiral centers make it a prospective intermediate for the synthesis of chiral pharmaceuticals, a concept supported by patents on the production of optically active tetrahydrothiophene derivatives . The vicinal chlorine and hydroxyl groups offer a unique array for stereoselective transformations that are not possible with the simpler, single-chiral-center parent compound or the 3,4-regioisomer, potentially leading to novel chiral pharmacokinetic or pharmacodynamic profiles in downstream candidates .

Reactivity-Tuned Intermediate for Mild Derivatization

For synthetic chemists seeking to functionalize the hydroxyl group under mild conditions, the predicted enhanced acidity of the C3-hydroxyl proton due to the electron-withdrawing 2-chloro substituent is a key advantage over the parent alcohol (Tetrahydrothiophene-3-ol 1,1-dioxide, pKa ~14.3) . This class-level inference suggests the 2-chloro compound can undergo base-catalyzed alkylation or acylation reactions with weaker bases, potentially improving compatibility with sensitive functional groups in complex molecule synthesis .

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